2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(2-ethylphenyl)-4-methylpentanamide
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Overview
Description
This compound features a unique structure that includes a dioxobenzoazolidin ring, an ethylphenyl group, and a methylpentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(2-ethylphenyl)-4-methylpentanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dioxobenzoazolidin ring: This can be achieved through the cyclization of a suitable precursor, such as a substituted benzoic acid derivative, under acidic or basic conditions.
Introduction of the ethylphenyl group: This step involves the coupling of the dioxobenzoazolidin intermediate with an ethylphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the methylpentanamide chain: The final step involves the amidation of the intermediate with a suitable amine, such as 4-methylpentanamide, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(2-ethylphenyl)-4-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(2-ethylphenyl)-4-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(2-methylphenyl)-4-methylpentanamide
- 2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(2-ethylphenyl)-4-ethylpentanamide
Uniqueness
2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(2-ethylphenyl)-4-methylpentanamide is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H24N2O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)-4-methylpentanamide |
InChI |
InChI=1S/C22H24N2O3/c1-4-15-9-5-8-12-18(15)23-20(25)19(13-14(2)3)24-21(26)16-10-6-7-11-17(16)22(24)27/h5-12,14,19H,4,13H2,1-3H3,(H,23,25) |
InChI Key |
IKLKNBSVNOLLER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(CC(C)C)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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